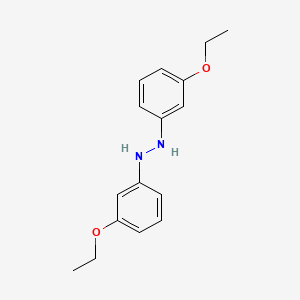

1,2-Bis(3-ethoxyphenyl)hydrazine

Description

1,2-Bis(3-ethoxyphenyl)hydrazine is a symmetrically substituted hydrazine derivative featuring two 3-ethoxyphenyl groups attached to a central hydrazine backbone. The ethoxy (-OCH₂CH₃) substituents at the 3-position of the phenyl rings confer electron-donating effects, influencing solubility, electronic distribution, and intermolecular interactions. Hydrazine derivatives are widely explored for applications in energetic materials, pharmaceuticals, and supramolecular chemistry due to their tunable reactivity and diverse functionalization .

Properties

CAS No. |

1034-18-0 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

1,2-bis(3-ethoxyphenyl)hydrazine |

InChI |

InChI=1S/C16H20N2O2/c1-3-19-15-9-5-7-13(11-15)17-18-14-8-6-10-16(12-14)20-4-2/h5-12,17-18H,3-4H2,1-2H3 |

InChI Key |

DQSFFSJOQMQSAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)NNC2=CC(=CC=C2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-ethoxyphenyl)hydrazine can be synthesized through the condensation reaction of 3-ethoxybenzaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2C9H10O+N2H4→C16H20N2O2+2H2O

Industrial Production Methods

While specific industrial production methods for 1,2-Bis(3-ethoxyphenyl)hydrazine are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-ethoxyphenyl)hydrazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazines.

Scientific Research Applications

1,2-Bis(3-ethoxyphenyl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-ethoxyphenyl)hydrazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo redox reactions that generate reactive intermediates, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Anticancer Agents:

Table 2: Cytotoxicity Comparison of Anticancer Hydrazines

| Compound | Activation Mechanism | IC₅₀ (Hypoxic Conditions) | AGT Resistance Overcome? | Reference |

|---|---|---|---|---|

| KS119 | Reductive enzymatic | 0.8 µM | Yes | |

| Onrigin™ | Base-catalyzed | 2.5 µM | Partial |

Antidiabetic Agents:

Benzylidenehydrazines (e.g., 1,2-bis(4-chlorobenzylidene)hydrazine) inhibit α-glucosidase (IC₅₀ = 12–35 µM) via competitive binding, with substituent position (para vs. meta) modulating activity . Ethoxyphenyl analogs may enhance solubility but require optimization for target affinity.

Supramolecular and Structural Chemistry

- Crystal Packing: 1,2-Bis[(1H-imidazol-2-yl)methylidene]hydrazine adopts a Z(EE)Z configuration, forming 1D hydrogen-bonded networks . 3-Methoxy derivatives exhibit centrosymmetric structures with intermolecular O–H···N bonds, whereas nitro-substituted analogs (e.g., 1,2-bis[1-(3-nitrophenyl)ethylidene]hydrazine) display non-planar geometries due to steric hindrance .

- Configuration Impact : E/Z isomerism influences π-π stacking and material properties (e.g., luminescence in pyrimidinyl hydrazines) .

Adsorption and Material Science

(1E,2E)-1,2-Bis(pyridin-3-ylmethylene)hydrazine (SCH-4)-modified activated carbon achieves 98.2 mg/g Europhtal adsorption capacity via π-π and hydrogen-bonding interactions . Ethoxyphenyl groups could enhance hydrophilicity but reduce ligand rigidity compared to pyridinyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.